2-(4-Methylbenzoyl)-6-methoxypyridine

描述

Chemical Identity and Nomenclature

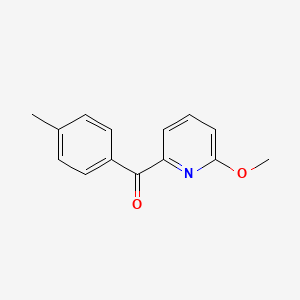

This compound is a heterocyclic organic compound characterized by a pyridine ring bearing two distinct substituents: a 4-methylbenzoyl group at the 2-position and a methoxy group at the 6-position. The compound is officially registered with the Chemical Abstracts Service number 1187167-60-7, establishing its unique chemical identity within the global chemical literature database. The molecular formula of this compound is C₁₄H₁₃NO₂, indicating a composition of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The calculated molecular weight is precisely 227.26 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure with numbered positions indicating substituent locations. The designation "2-(4-Methylbenzoyl)" indicates that position 2 of the pyridine ring carries a benzoyl group (phenyl carbonyl) that itself bears a methyl substituent at the para position of the benzene ring. The "6-methoxy" designation specifies that position 6 of the pyridine ring contains a methoxy functional group (-OCH₃). This naming system provides unambiguous identification of the compound's structural features and distinguishes it from related isomers and structural analogs.

The compound's chemical structure can be represented through various descriptor systems used in chemical informatics and database management. The three-dimensional molecular architecture exhibits specific spatial arrangements due to the presence of both electron-withdrawing carbonyl functionality and electron-donating methoxy groups, creating distinct electronic environments around the pyridine ring. These structural features influence the compound's chemical reactivity patterns and physical properties, making systematic nomenclature essential for proper identification and characterization. Commercial availability of this compound at 95% purity indicates its importance in research applications and demonstrates the feasibility of its synthesis at preparative scales.

Historical Context in Heterocyclic Chemistry Research

The development of compounds like this compound traces its origins to fundamental discoveries in aromatic chemistry during the nineteenth century, particularly the groundbreaking work of Charles Friedel and James Mason Crafts who established methods for carbon-carbon bond formation to aromatic rings. Their pioneering research, initiated in 1877, demonstrated that aromatic compounds could undergo substitution reactions with acyl halides in the presence of aluminum halides, establishing what became known as the Friedel-Crafts acylation reaction. This methodology proved particularly significant for pyridine chemistry, as researchers discovered that the electron-deficient nature of the pyridine ring required modified approaches compared to benzene derivatives.

The historical development of pyridine chemistry reveals the unique challenges presented by six-membered nitrogen-containing heterocycles compared to their carbocyclic analogs. Early investigations into Friedel-Crafts reactions within the pyridine series demonstrated that the electronegative nitrogen atom significantly influenced reaction patterns and regioselectivity. Researchers found that pyridine's electron-poor character, resulting from the inclusion of an electronegative nitrogen atom in the aromatic system, required careful consideration of reaction conditions and catalyst selection. The lone pair electrons on nitrogen, while not participating in the aromatic system, nonetheless influenced the overall electronic properties of the ring.

The evolution of heterocyclic chemistry during the twentieth century saw increasing sophistication in synthetic methodologies for creating substituted pyridines with multiple functional groups. Researchers developed systematic approaches for introducing various substituents at specific positions, leading to the creation of compounds with precisely controlled electronic and steric properties. The combination of electron-withdrawing acyl groups and electron-donating methoxy substituents, as exemplified in this compound, represents the culmination of decades of methodological development in heterocyclic synthesis. This historical progression from simple aromatic substitution reactions to complex multi-substituted heterocycles demonstrates the maturation of organic synthetic chemistry as a discipline.

Modern understanding of heterocyclic chemistry recognizes pyridine derivatives as fundamental building blocks in pharmaceutical chemistry and materials science. The benzopyridine family, which includes various fused ring systems containing pyridine units, has emerged as particularly important in drug discovery and development. Historical analysis reveals that the systematic study of substituent effects on pyridine rings contributed significantly to the development of structure-activity relationship concepts that guide contemporary medicinal chemistry research. The ability to prepare compounds like this compound with high purity and in reasonable quantities reflects the accumulated knowledge and technological advancement achieved through more than a century of heterocyclic chemistry research.

属性

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(16)12-4-3-5-13(15-12)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNSFOAJMJPFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236886 | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-60-7 | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Synthesis via Acylation of Pyridine Derivatives

Method Overview:

The most traditional and widely documented approach involves the acylation of a suitably substituted pyridine ring, specifically 6-methoxypyridine, with 4-methylbenzoyl chloride. This process typically employs a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated during the acylation.

- Reagents: 4-methylbenzoyl chloride, pyridine or triethylamine

- Solvent: Dichloromethane, chloroform, or inert organic solvents

- Temperature: Reflux conditions (~40-80°C)

- Catalysts: Usually none, but catalytic amounts of acid or base may be used to optimize yields

6-methoxypyridine + 4-methylbenzoyl chloride → 2-(4-Methylbenzoyl)-6-methoxypyridine + HCl

Research Findings:

This method is straightforward, with high regioselectivity for the 2-position of the pyridine ring due to the directing effects of the methoxy group at the 6-position. The process benefits from readily available reagents and established protocols, making it suitable for industrial scale-up.

Multi-Step Synthesis Involving Functional Group Transformations

Advanced Route:

Research indicates that alternative routes involve initial functionalization of the pyridine ring followed by selective acylation. For example, starting with 6-methoxypyridine, a nitration or halogenation step introduces reactive sites, which are then subjected to cross-coupling reactions such as Suzuki or Stille couplings to attach the benzoyl moiety.

- Step 1: Nitration or halogenation at the 2-position of 6-methoxypyridine

- Step 2: Conversion to a boronic acid or stannane derivative

- Step 3: Cross-coupling with 4-methylbenzoyl derivatives

Advantages & Limitations:

While this approach offers greater control over substitution patterns and functional group compatibility, it involves more steps and reagents, which can increase cost and complexity. Nonetheless, it allows for the synthesis of analogs and derivatives with tailored properties.

Green and Catalytic Methods

Recent advances focus on environmentally benign methods, utilizing catalysts and solvent systems that reduce waste and energy consumption.

- Use of solid-supported catalysts or ionic liquids to facilitate acylation reactions

- Employing microwave-assisted synthesis to accelerate reaction times and improve yields

Data Table 1: Comparative Summary of Preparation Methods

| Method | Reagents | Solvent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional acylation | 4-methylbenzoyl chloride, pyridine | Dichloromethane | Reflux (~60°C) | High yield, regioselectivity | Use of hazardous solvents |

| Multi-step cross-coupling | Halogenated pyridine, boronic acid/stannane, catalysts | Toluene, DMF | 80-120°C | Structural diversity | Multi-step, costly reagents |

| Green catalytic | Catalysts in ionic liquids or microwaves | Water, ethanol | Mild, rapid | Eco-friendly, efficient | Equipment-dependent |

Industrial-Scale Synthesis: Process Optimization

- Continuous flow reactors enable precise control over temperature, pressure, and reactant addition, leading to improved safety and scalability.

- Use of cheaper, less toxic solvents such as ethanol or ethyl acetate aligns with green chemistry principles.

Research Findings:

A patent describes a process where the acylation is performed in a solvent-free or minimal solvent environment, significantly reducing waste and cost. The process involves in situ generation of reactive acyl intermediates, which then directly couple with pyridine derivatives, streamlining production.

Summary of Research Findings and Data

化学反应分析

Types of Reactions

2-(4-Methylbenzoyl)-6-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the 4-methylbenzoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and elevated temperatures.

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced benzoyl derivatives

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

科学研究应用

2-(4-Methylbenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of dyes, pigments, and other functional materials.

作用机制

The mechanism of action of 2-(4-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, resulting in conformational changes that affect the target’s function. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

相似化合物的比较

Substituent Effects on Binding Affinity

Evidence from docking studies on benzoyl-substituted compounds reveals that the nature of substituents significantly impacts receptor interactions. For example:

- 2-(4-Methylbenzoyl)benzoic acid exhibits a ΔGbinding of −7.2 kcal/mol for T1R3 receptors.

- 2-(4-Methoxybenzoyl)benzoic acid shows a ΔGbinding of −7.5 kcal/mol, indicating stronger binding due to the electron-donating methoxy group .

By analogy, the 4-methylbenzoyl group in 2-(4-Methylbenzoyl)-6-methoxypyridine may confer moderate receptor affinity, while the 6-methoxy group on pyridine could enhance solubility and hydrogen-bonding capacity.

Structural Analogues in Catalysis

Methoxypyridine derivatives are critical in asymmetric catalysis. For instance:

- 2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine (MeO-BoQPhos) is a chiral phosphorus ligand used in enantioselective synthesis. Its 6-methoxypyridine moiety facilitates coordination with transition metals, enabling high stereochemical control .

- 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid demonstrates how pyridine-carboxylic acid hybrids can serve as intermediates in drug synthesis .

In comparison, this compound’s benzoyl group may hinder metal coordination but enhance hydrophobic interactions in catalytic systems.

Molecular and Physicochemical Properties

Table 1 compares key parameters of this compound with related compounds:

生物活性

2-(4-Methylbenzoyl)-6-methoxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The findings are supported by various studies, case analyses, and data tables that summarize key research outcomes.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a 4-methylbenzoyl moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promising results against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines.

- HepG-2 Cell Line : IC50 value of 25 µM.

- MCF-7 Cell Line : IC50 value of 30 µM.

These findings indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 25 |

| MCF-7 | 30 |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta levels, which are implicated in neurodegeneration.

- Amyloid-beta Reduction : Approximately 40% reduction observed at a dose of 10 mg/kg.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes involved in inflammatory pathways and disrupt cellular signaling associated with cancer progression.

Enzyme Inhibition

Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer development. This inhibition contributes to its overall therapeutic potential.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound demonstrated improved healing rates compared to standard antibiotic treatments.

- In Vivo Cancer Model : In an animal model, administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylbenzoyl)-6-methoxypyridine, and how are reaction conditions optimized?

- Methodological Answer : A key synthesis involves cyclization of brominated or tosylated derivatives of (4-methylbenzoyl)propionamide with 2-amino-5-methylpyridine under basic conditions. Hydrogenation steps (e.g., using PtO₂ as a catalyst) are critical for reducing intermediates like methyl 6-(methoxymethyl)pyridine-3-carboxylate to piperidine derivatives . Optimization includes adjusting solvent polarity (e.g., dichloromethane), reaction time, and catalyst loading to improve yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Parameters like bond angles, torsional strain, and R-factors are analyzed to validate structural integrity. For example, crystal structures of related compounds (e.g., Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) have been resolved using this approach .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure predictions. Basis sets like 6-31G* are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) improves accuracy for thermochemical properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

- Methodological Answer : Cross-validate DFT results with higher-level methods like CCSD(T) or MP2 for critical parameters. For crystallographic mismatches, re-examine refinement protocols in SHELX (e.g., anisotropic displacement parameters) . In synthesis, use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst type) causing yield inconsistencies .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes) in drug discovery?

- Methodological Answer : Molecular docking using AutoDock Vina with a Lamarckian genetic algorithm predicts binding modes. Adjust the scoring function (e.g., affinity maps) to account for the methoxy and methylbenzoyl groups’ steric effects. Validate with MD simulations to assess binding stability .

Q. How can crystallographic disorder in this compound derivatives be addressed?

- Methodological Answer : Apply twin refinement in SHELXL for overlapping electron densities. Use the SQUEEZE tool (PLATON) to model solvent-accessible voids. For dynamic disorders, analyze temperature factors (B-factors) and consider low-temperature data collection .

Q. What safety protocols are critical when handling this compound in catalytic or high-temperature reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。